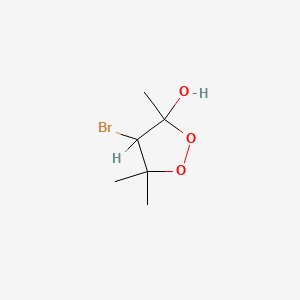
Cyclopropanecarboxylic acid, 2-formyl-3-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2-formyl-3-methyl-, ethyl ester is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclopropanecarboxylic acid, featuring a formyl group and a methyl group on the cyclopropane ring, and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2-formyl-3-methyl-, ethyl ester can be achieved through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The cyclopropanecarboxylic acid is reacted with ethanol under acidic conditions to produce the ethyl ester. The formylation step is then carried out using formylating agents in a controlled environment to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylic acid, 2-formyl-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Cyclopropanecarboxylic acid, 2-carboxy-3-methyl-, ethyl ester.
Reduction: Cyclopropanecarboxylic acid, 2-hydroxymethyl-3-methyl-, ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 2-formyl-3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclopropanecarboxylic acid, 2-formyl-3-methyl-, ethyl ester involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate biological pathways and affect cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropanecarboxylic acid, 2-formyl-, ethyl ester
- Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, ethyl ester
- Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester
Uniqueness
Cyclopropanecarboxylic acid, 2-formyl-3-methyl-, ethyl ester is unique due to the presence of both a formyl and a methyl group on the cyclopropane ring, which imparts distinct reactivity and properties compared to other cyclopropane derivatives. This structural uniqueness makes it valuable for specific synthetic applications and research
Eigenschaften
CAS-Nummer |
75002-85-6 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
ethyl 2-formyl-3-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-3-11-8(10)7-5(2)6(7)4-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
RQPBKLCKJPKZQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(C1C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
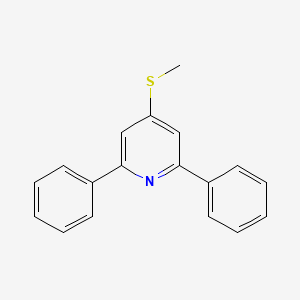
![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
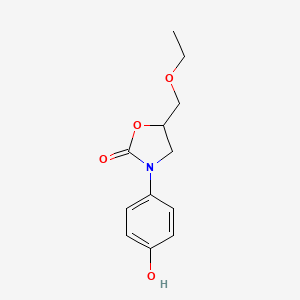
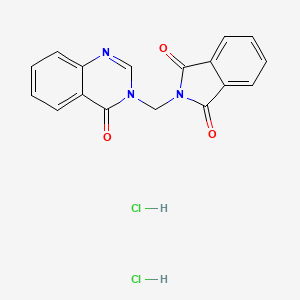
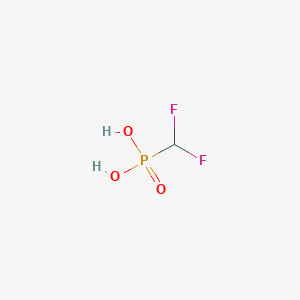
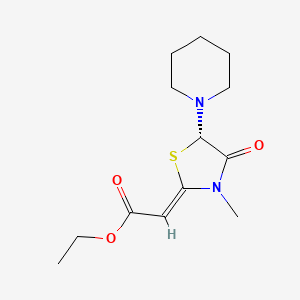
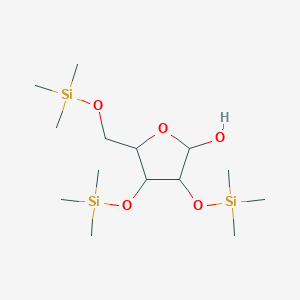
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
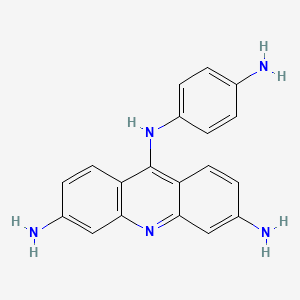
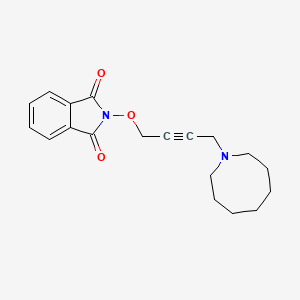
![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
